BenchChemオンラインストアへようこそ!

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride

Medicinal Chemistry Bioisostere Physicochemical Properties

This 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride installs the oxa-BCHep scaffold—a validated bioisostere of meta-substituted benzene rings delivering a >500% solubility improvement, 2.0-unit clogD reduction, and nanomolar potency retention versus the parent drug sonidegib. Unlike non-oxygenated BCHep analogues that show negligible solubility gains (4 µM vs. 6 µM) and a 6.4-fold potency loss (IC₅₀ 616 nM vs. 96 nM), this HCl salt enables modular amide coupling or reductive amination via its primary amine handle while offering convenient handling and storage. Ideal for Hedgehog pathway and oncology drug discovery programs seeking IP-liable scaffold hopping with de-risked physicochemical properties.

Molecular Formula C7H14ClNO
Molecular Weight 163.65
CAS No. 2503205-45-4
Cat. No. B2446284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride
CAS2503205-45-4
Molecular FormulaC7H14ClNO
Molecular Weight163.65
Structural Identifiers
SMILESC1C2CC1(COC2)CN.Cl
InChIInChI=1S/C7H13NO.ClH/c8-4-7-1-6(2-7)3-9-5-7;/h6H,1-5,8H2;1H
InChIKeyALVPMJUNOMBKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine Hydrochloride (CAS 2503205-45-4) – Scientific Procurement Guide & Comparator Evidence


3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride is a bridgehead-substituted primary amine building block that delivers the 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) scaffold, a saturated bioisostere of meta-substituted benzene rings. This scaffold is designed to mimic the exit-vector geometry of meta-arenes while improving physicochemical properties through the strategic incorporation of an endocyclic oxygen atom [1]. The hydrochloride salt form provides convenient handling, storage, and solubility advantages for medicinal chemistry workflows. In head-to-head comparisons within the anticancer drug sonidegib, analogues containing the oxa-BCHep core demonstrated a >500% increase in water solubility, a two-unit reduction in calculated lipophilicity (clogD), and nanomolar target potency relative to both the parent benzene-containing drug and the non‑oxygenated bicyclo[3.1.1]heptane (BCHep) analogue [2][3].

Why Generic Substitution Fails: Comparative Physicochemical Deficits of Benzene and Non-Oxygenated BCHep Analogs


Simple replacement of a meta-benzene ring with a generic phenyl building block, or even with the non‑oxygenated bicyclo[3.1.1]heptane (BCHep) scaffold, fails to deliver the same balanced profile of solubility, lipophilicity, and potency. The oxa-BCHep core, which this hydrochloride salt installs, provides a unique combination of geometric mimicry, reduced steric volume (101 ų vs. 109 ų for BCHep), and a 2.0-unit decrease in clogD relative to the parent benzene system. In contrast, the non‑oxygenated BCHep analogue shows negligible solubility improvement (4 µM vs. 6 µM for sonidegib) and a 6.4‑fold loss in target potency (IC₅₀ 616 nM vs. 96 nM for the oxa-BCHep analogue) [1][2]. These quantitative differences make the 3-oxabicyclo[3.1.1]heptane scaffold non‑interchangeable with its closest analogs and establish the specific value of building blocks that incorporate this core.

Quantitative Differentiation Evidence for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine Hydrochloride Against Closest Analogues


Aqueous Solubility: >500% Increase vs. Benzene and 8.5‑Fold Advantage over Non‑Oxygenated BCHep

Replacing the central meta-benzene ring in the anticancer drug sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold (oxa-BCHep) yields analogue 51, which exhibits a water solubility of 34 µM. This represents a >5.7‑fold increase over the parent drug (6 µM) and an 8.5‑fold increase over the non‑oxygenated BCHep analogue 50 (4 µM) [1]. The endocyclic oxygen atom is the critical structural determinant, as the BCHep scaffold lacking oxygen actually decreases solubility relative to the parent. These data establish that building blocks delivering the oxa-BCHep core—such as 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride—provide an intrinsic solubility advantage that cannot be replicated by benzene-based or BCHep-based alternatives.

Medicinal Chemistry Bioisostere Physicochemical Properties

Lipophilicity: 2.0‑Unit clogD Reduction vs. Benzene and 1.4‑Unit Advantage over Non‑Oxygenated BCHep

Calculated lipophilicity (clogD, pH 7.4) is a key predictor of off‑target toxicity, metabolic clearance, and overall developability. The oxa-BCHep analogue 51 of sonidegib has a clogD of 4.8, which is 2.0 log units lower than the parent benzene-containing drug (6.8) and 1.4 log units lower than the non‑oxygenated BCHep analogue 50 (6.2) [1]. The significant reduction originates from the oxygen atom in the bicyclic framework; the all‑carbon BCHep scaffold provides only a modest 0.6‑unit reduction. Practically, this places oxa-BCHep analogues in a lipophilicity range associated with a higher probability of clinical success.

Drug Design Lipophilicity ADME

Biological Activity: 6.4‑Fold Higher Target Potency vs. Non‑Oxygenated BCHep in a Functional Cellular Assay

Functional inhibition of the Hedgehog signaling pathway was measured in Gli‑Luc reporter NIH3T3 cells. The oxa-BCHep analogue 51 showed an IC₅₀ of 96 nM, while the non‑oxygenated BCHep analogue 50 had an IC₅₀ of 616 nM—a 6.4‑fold loss of potency [1]. The parent drug sonidegib exhibited an IC₅₀ of 6 nM. Although the oxa-BCHep analogue is less potent than the parent, it retains nanomolar activity and critically outperforms the all‑carbon BCHep scaffold by a wide margin. This demonstrates that the oxygen atom not only modulates physicochemical properties but also rescues target engagement that is significantly compromised when the non‑oxygenated bioisostere is used.

Cancer Therapeutics Hedgehog Pathway Structure–Activity Relationship

Geometric Mimicry: Crystallographic Validation of Meta-Benzene Isosterism with Near‑Identical Exit‑Vector Angles

X‑ray crystallographic analysis of 1,5‑disubstituted 3‑oxabicyclo[3.1.1]heptane derivatives reveals that the exit‑vector angle φ lies between 120° and 124°, closely matching the 116°–122° range of meta‑substituted benzenes [1]. The inter‑substituent distance d is 4.75–4.77 Å (oxa-BCHep) versus 4.93–5.05 Å for meta‑benzene—a difference of only ca. 0.2 Å. The non‑oxygenated BCHep scaffold 47 shows near‑identical geometry to oxa-BCHep (validating the bicyclic framework), but it lacks the oxygen‑atom advantage for solubility and lipophilicity [2]. By delivering the oxa-BCHep core, the 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine building block preserves the three‑dimensional orientation required for target binding while simultaneously adding favorable physicochemical features.

Structural Biology Bioisosterism Crystallography

Metabolic Stability: Comparable Microsomal Clearance to Non‑Oxygenated BCHep with Superior Physicochemical Profile

Intrinsic microsomal clearance (CLint) was measured for sonidegib and its saturated analogues. The oxa-BCHep analogue 51 showed a CLint of 28 µL min⁻¹ mg⁻¹, compared to 16 µL min⁻¹ mg⁻¹ for the parent drug sonidegib and 14 µL min⁻¹ mg⁻¹ for the non‑oxygenated BCHep analogue 50 [1]. While the oxa-BCHep analogue exhibits a moderate reduction in metabolic stability relative to the parent (28 vs. 16 µL min⁻¹ mg⁻¹), this change remains within the acceptable range for oral drug candidates. Crucially, the metabolic penalty is modest when weighed against the substantial advantages in solubility (>5.7‑fold) and lipophilicity (ΔclogD = –2.0). This trade‑off indicates that oxa-BCHep building blocks offer a net‑positive developability profile compared to both benzene and non‑oxygenated BCHep alternatives.

Drug Metabolism ADME Lead Optimization

High‑Impact Application Scenarios for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine Hydrochloride Based on Quantitative Evidence


Meta-Benzene Bioisosteric Replacement in Oncology Lead Optimization

In drug discovery programs targeting the Hedgehog pathway or other oncology targets where a meta-substituted phenyl ring is present, the oxa-BCHep building block can be used to replace the central aromatic ring. The analogue 51 demonstrated retention of nanomolar target potency (IC₅₀ = 96 nM) while improving solubility from 6 µM to 34 µM and reducing calculated lipophilicity by 2.0 log units relative to the parent drug sonidegib [1][2]. The primary amine handle of 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride enables modular amide coupling or reductive amination, facilitating rapid analogue synthesis.

pKa Modulation of Carboxylic Acid-Containing Drug Candidates via Scaffold Substitution

The incorporation of the endocyclic oxygen atom in oxa-BCHep can fine‑tune the acidity of proximal functional groups. In a benzoic acid model, the pKa shifted from 4.3 (benzene analog, 48) to 5.0 (non‑oxygenated BCHep, 49) and was restored to 4.2 by the oxa-BCHep scaffold (18b) [1]. This demonstrates that the oxa-BCHep core can maintain or deliberately modulate the ionization state of a drug molecule, a parameter directly linked to potency, selectivity, and toxicity. The methanamine hydrochloride provides a versatile entry point for introducing this scaffold adjacent to carboxylic acid or other ionizable moieties.

Creation of Patent‑Free Drug Analogues with Improved Developability

The oxa-BCHep scaffold enabled the synthesis of a patent‑free analogue of the FDA‑approved drug sonidegib that simultaneously improved solubility (>5.7‑fold), reduced lipophilicity (ΔclogD = –2.0), and retained nanomolar potency [1][2]. The 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride building block provides a straightforward route to incorporate this scaffold into proprietary or generic drug candidates, offering a de‑risked path for intellectual property generation and lifecycle management.

Fragment-Based Drug Discovery and sp³‑Rich Library Design

The 3-oxabicyclo[3.1.1]heptane core is a compact, three‑dimensional, sp³‑rich scaffold that adds structural diversity to fragment libraries. The methanamine hydrochloride building block can be used to synthesize diverse fragment sets, leveraging the solubility advantage (34 µM thermodynamic solubility demonstrated in the sonidegib context) and favorable lipophilicity window (clogD 4.8) of oxa-BCHep analogues [1]. Crystallographic validation of geometric mimicry (φ = 120°–124°; d = 4.75–4.77 Å) ensures that fragment hits can be efficiently merged with aromatic pharmacophores [2].

Quote Request

Request a Quote for 3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.